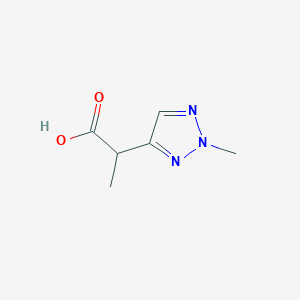![molecular formula C11H25NO B13063202 2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
2-[(5-Methylheptan-3-yl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methylheptan-3-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H25NO It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a methylheptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylheptan-3-yl)amino]propan-1-ol typically involves the reaction of 5-methylheptan-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Methylheptan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
2-[(5-Methylheptan-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(5-Methylheptan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(5-Methylheptan-3-yl)amino]ethanol
- 2-[(5-Methylheptan-3-yl)amino]butan-1-ol
- 2-[(5-Methylheptan-3-yl)amino]pentan-1-ol
Uniqueness
2-[(5-Methylheptan-3-yl)amino]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and an amino group attached to a methylheptane chain makes it a versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H25NO |
|---|---|
Molekulargewicht |
187.32 g/mol |
IUPAC-Name |
2-(5-methylheptan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-9(3)7-11(6-2)12-10(4)8-13/h9-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
OVXPJUMGWZZVQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(CC)NC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


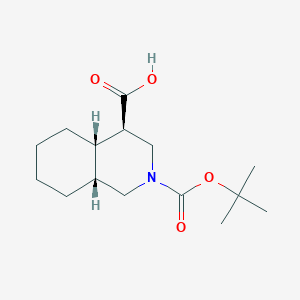


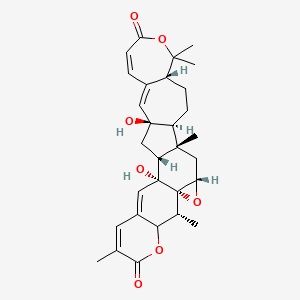
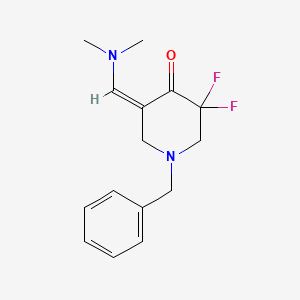
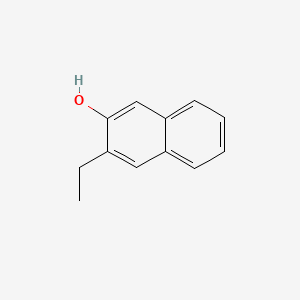
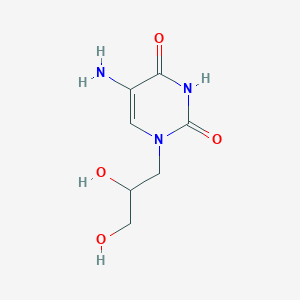
![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)



